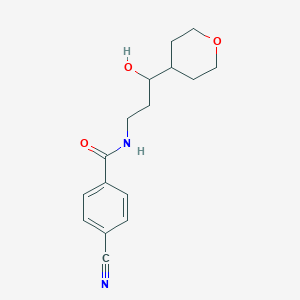

![molecular formula C11H11N3O2S B2988586 N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 921129-97-7](/img/structure/B2988586.png)

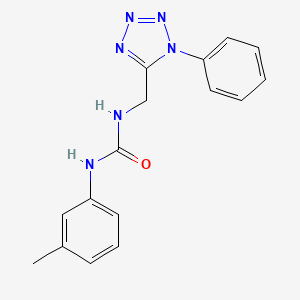

N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is a chemical compound that falls under the category of 1,3,4-oxadiazole derivatives . These derivatives are known for their wide variety of biological activities, particularly in cancer treatment .

Molecular Structure Analysis

The molecular structure of “N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis

1,3,4-oxadiazole derivatives, including “N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide”, are known to undergo a variety of chemical reactions. These reactions often involve the interaction of the oxadiazole ring with other chemical entities, leading to changes in the compound’s structure and properties .Wissenschaftliche Forschungsanwendungen

Crystallography and Hirshfeld Surfaces

Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, has focused on their crystal structures and intermolecular interactions. These studies utilize spectral studies and X-ray diffraction to confirm molecular structures, with Hirshfeld surfaces computational method quantifying intercontacts. Such research aids in understanding the molecular arrangements and interactions critical in crystal engineering and design of materials with specific properties (Subbulakshmi N. Karanth et al., 2019).

Anticancer Activity

Derivatives of 1,3,4-oxadiazole, including N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, have been investigated for their potential anticancer activities. Studies involve the synthesis of substituted compounds and their evaluation against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. These compounds have shown moderate to excellent anticancer activities, indicating their potential as therapeutic agents (B. Ravinaik et al., 2021).

Antimicrobial Activity

Research has also explored the antimicrobial potential of 1,3,4-oxadiazole derivatives. Synthesis and characterization of new compounds followed by in vitro antimicrobial screening against various bacterial strains, including Mycobacterium tuberculosis, have been conducted. Some derivatives have shown promising antimycobacterial activity, suggesting their use in developing new antimicrobial agents (N. Nayak et al., 2016).

Materials Science

In the field of materials science, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized. These polymers exhibit good thermal stability and solubility in certain solvents, making them suitable for casting into thin, flexible films. Their mechanical and optical properties, such as tensile strength and fluorescence, offer potential applications in the development of new materials for electronics and photonics (I. Sava et al., 2003).

Wirkmechanismus

The mechanism of action of 1,3,4-oxadiazole derivatives is often related to their ability to interact with various biological targets. For instance, some derivatives have been found to inhibit specific enzymes, such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Zukünftige Richtungen

1,3,4-oxadiazole derivatives, including “N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide”, have shown promise in various areas of research, particularly in the development of new drugs for cancer treatment . Future research will likely focus on exploring the potential of these compounds in other therapeutic areas and optimizing their properties for clinical use.

Eigenschaften

IUPAC Name |

N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-17-11-14-13-9(16-11)7-12-10(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTJTPWSVDYKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988510.png)

![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2988513.png)

![2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2988517.png)

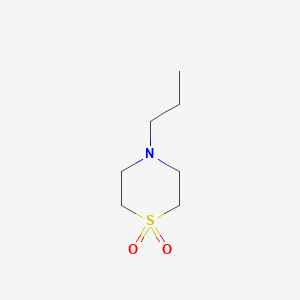

![N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide](/img/structure/B2988518.png)

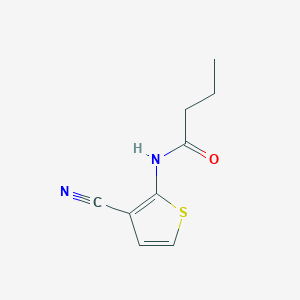

![N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2988519.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2988524.png)